(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile

Anticancer Cytotoxicity Morpholine Derivatives

Sourcing chiral morpholine building blocks with undefined stereochemistry risks failed asymmetric syntheses. This compound is the exact solution, providing defined (5S)-configuration to eliminate chiral resolution steps. Key advantages include: • Defined (5S)-stereochemistry for direct construction of enantiomerically pure pharmacophores. • Versatile nitrile handle at the 2-position for rapid derivatization into libraries. • Demonstrated cytotoxicity against MDA-MB-231, A431, and U251 cancer cell lines (IC50: 15-20 µM).

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 1384526-33-3
Cat. No. B1404830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile
CAS1384526-33-3
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1COC(CN1CC2=CC=CC=C2)C#N
InChIInChI=1S/C13H16N2O/c1-11-10-16-13(7-14)9-15(11)8-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13?/m0/s1
InChIKeyVRTSOOQJIPJZTJ-AMGKYWFPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S)-4-Benzyl-5-methylmorpholine-2-carbonitrile Overview


(5S)-4-Benzyl-5-methylmorpholine-2-carbonitrile is a chiral morpholine derivative classified as a synthetic building block for medicinal chemistry and organic synthesis [1]. Its structure features a morpholine ring with a benzyl group at the 4-position, a methyl group at the 5-position, and a nitrile group at the 2-position, yielding a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol . The compound is commercially available as a research chemical from reputable suppliers including Enamine (via Sigma-Aldrich) with a typical purity specification of 95% .

Chiral morpholine building block with defined (5S) configuration
Supports enantioselective synthesis and stereochemical control workflows
Supplier-sourced with documented purity specification; off-the-shelf availability

(5S)-4-Benzyl-5-methylmorpholine-2-carbonitrile Generic Substitution Issues


Substituting this compound with a generic or alternative morpholine-2-carbonitrile derivative is scientifically invalid due to the specific stereochemical and structural features that dictate its reactivity and potential biological interactions. The (5S) absolute configuration is critical for enantioselective synthesis, and the unique combination of benzyl and methyl substituents provides a distinct steric and electronic profile not found in simpler analogs like 4-benzylmorpholine-2-carbonitrile (CAS 126645-52-1) . The nitrile group at the 2-position offers a versatile synthetic handle for further derivatization, and the specific substitution pattern is likely to result in different pharmacokinetic and pharmacodynamic properties if incorporated into a drug candidate . Interchanging with an in-class analog lacking these precise features would compromise synthetic outcomes and experimental reproducibility.

Structural analog without 5-methyl

4-Benzylmorpholine-2-carbonitrile lacks the 5-methyl group; steric and electronic differences may shift assay-response profiles and synthetic utility.

Racemic mixtures of related morpholine-2-carbonitriles

Racemates require chiral resolution steps; may complicate stereochemical attribution and reduce enantiomeric purity confidence in downstream studies.

Opposite enantiomer (R)-4-benzylmorpholine-2-carbonitrile

Stereochemical mismatch may alter target interaction context; single-enantiomer identity cannot be assumed across opposite configuration.

(5S)-4-Benzyl-5-methylmorpholine-2-carbonitrile vs. Analogs


Cytotoxicity vs. Des-Methyl Analog

The target compound, (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile, has demonstrated quantifiable cytotoxic effects in preliminary studies against several cancer cell lines, with reported IC50 values indicating a degree of potency . In contrast, the des-methyl analog, 4-benzylmorpholine-2-carbonitrile (CAS 126645-52-1), lacks published quantitative cytotoxicity data in comparable assays, suggesting the 5-methyl substitution is a key structural determinant for this observed activity . This cross-study comparison highlights a potential functional advantage of the 5-methyl substitution for anticancer research applications.

Cytotoxicity context
Data to verify
IC50 15–20 µM (MDA-MB-231, A431, U251); des-methyl analog: no reported data
Reported cell-model response context
Cross-study comparison; 5-methyl substitution may influence cytotoxicity readout
Anticancer Cytotoxicity Morpholine Derivatives

Single Enantiomer vs. Racemic Mixtures

The target compound is specified as the single (5S)-enantiomer, a critical feature for applications requiring stereochemical purity [1]. In contrast, many morpholine-2-carbonitrile derivatives are offered as racemic mixtures (e.g., rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile) . The defined stereochemistry of the (5S)-isomer eliminates the need for chiral resolution steps in downstream synthesis, a significant advantage over racemic analogs.

Stereochemical purity
Class-level inference
Single (5S)-enantiomer vs. racemic mixtures of similar morpholine-2-carbonitriles
Supports enantiomer-attribution review
Eliminates chiral resolution need; verify enantiomeric excess before critical assays
Asymmetric Synthesis Chiral Building Block Enantioselectivity

Commercial Availability

This compound is readily available from established suppliers such as Enamine (through Sigma-Aldrich) and MolCore, with documented purity of ≥95% . In contrast, closely related analogs like (R)-4-benzylmorpholine-2-carbonitrile (CAS 2199389-10-9) are less widely stocked and often require custom synthesis, leading to longer lead times and higher costs [1]. The established supply chain for this (5S)-isomer ensures faster and more reliable procurement.

Commercial availability
Supporting evidence
Stocked by multiple vendors (Sigma-Aldrich/Enamine, MolCore) with documented purity
Supplier-sourced procurement context
May reduce lead time vs. custom-synthesis analogs; verify lot-specific purity
Procurement Supply Chain Research Chemical

(5S)-4-Benzyl-5-methylmorpholine-2-carbonitrile Applications


Asymmetric Synthesis of Bioactive Molecules

This compound serves as a chiral building block for the asymmetric synthesis of complex molecules, particularly where the (5S)-stereochemistry is required for biological activity. Its defined stereochemistry eliminates the need for chiral resolution, making it a superior choice for constructing enantiomerically pure pharmacophores [1].

Development of Anticancer Lead Compounds

Given its demonstrated cytotoxicity against breast (MDA-MB-231), epidermoid (A431), and glioblastoma (U251) cancer cell lines with IC50 values in the 15-20 µM range, this compound is a suitable starting point for medicinal chemistry campaigns aimed at developing novel anticancer agents .

Morpholine Scaffold Derivatization

The nitrile group at the 2-position is a versatile synthetic handle for further derivatization (e.g., hydrolysis to carboxylic acids, reduction to amines), allowing for the rapid generation of diverse morpholine-based libraries for biological screening .

Morpholine-Based Enzyme Inhibitor Studies

The compound's specific substitution pattern (5-methyl, 4-benzyl, 2-carbonitrile) provides a distinct steric and electronic profile suitable for probing the active sites of enzymes where morpholine derivatives are known to bind, such as certain kinases or GPCRs .

Application
Selection Property
Validation Focus
Enantioselective synthesis workflows
Defined (5S) stereochemistry
Enantiomeric purity and chiral integrity
Cancer cell-model studies
Cell-model endpoint review (IC50 context)
Cytotoxicity and selectivity endpoints
Morpholine scaffold diversification
Nitrile synthetic handle
Derivatization efficiency and product purity
Enzyme inhibitor probe studies
5-Methyl, 4-benzyl substitution pattern
Target engagement assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.